molecular formula C8H5ClFIO B14039974 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanone

1-(6-Chloro-2-fluoro-3-iodophenyl)ethanone

Cat. No.: B14039974
M. Wt: 298.48 g/mol
InChI Key: UFQMDYISWBRCAO-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-fluoro-3-iodophenyl)ethanone is an organic compound characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-fluorobenzoic acid with 5-fluoro-2-iodobenzoic acid under mild reaction conditions . This method is particularly suitable for industrial production due to its simplicity, high yield, and purity of the final product.

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high efficiency and scalability. The reaction conditions are optimized to achieve maximum yield and purity, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-fluoro-3-iodophenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanones, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.

Scientific Research Applications

1-(6-Chloro-2-fluoro-3-iodophenyl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and ethanone group play a crucial role in its reactivity and interactions with other molecules. For example, in Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of three different halogen atoms (chlorine, fluorine, and iodine) on the phenyl ring. This unique combination of halogens imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C8H5ClFIO

Molecular Weight

298.48 g/mol

IUPAC Name

1-(6-chloro-2-fluoro-3-iodophenyl)ethanone

InChI

InChI=1S/C8H5ClFIO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3

InChI Key

UFQMDYISWBRCAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)I)Cl

Origin of Product

United States

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